Cas no 929826-10-8 (3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione)

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
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- MDL: MFCD09845846
- インチ: 1S/C9H14N2O2S/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h6-7H,1-5,10H2
- InChIKey: LWVRJTJZSHJMHX-UHFFFAOYSA-N
- SMILES: S1CC(=O)N(C2CCCCC2N)C1=O
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241880-1.0g |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
929826-10-8 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-241880-10.0g |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
929826-10-8 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Ambeed | A1078628-1g |
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
929826-10-8 | 95% | 1g |
$326.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342200-50mg |
3-(2-Aminocyclohexyl)thiazolidine-2,4-dione |
929826-10-8 | 95% | 50mg |
¥14320.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342200-2.5g |
3-(2-Aminocyclohexyl)thiazolidine-2,4-dione |
929826-10-8 | 95% | 2.5g |
¥35985.00 | 2024-04-25 | |
Ambeed | A1078628-5g |
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
929826-10-8 | 95% | 5g |
$949.0 | 2024-04-16 | |
Enamine | EN300-241880-0.05g |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
929826-10-8 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-241880-0.25g |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
929826-10-8 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342200-100mg |
3-(2-Aminocyclohexyl)thiazolidine-2,4-dione |
929826-10-8 | 95% | 100mg |
¥17280.00 | 2024-04-25 | |
Enamine | EN300-241880-10g |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
929826-10-8 | 10g |
$3131.0 | 2023-09-15 |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dioneに関する追加情報
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione: A Comprehensive Overview
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, also known by its CAS number 929826-10-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinediones, which are known for their diverse applications in drug discovery and materials science. The structure of this molecule consists of a thiazolidine ring system with two ketone groups at positions 2 and 4, and a 2-aminocyclohexyl substituent attached at position 3. This unique combination of functional groups makes it a versatile compound with potential applications in various industries.
The synthesis of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione involves a multi-step process that typically begins with the preparation of the thiazolidine ring. This is often achieved through the cyclization of an aminothiol intermediate under specific reaction conditions. The introduction of the 2-aminocyclohexyl group requires careful consideration to ensure optimal reactivity and selectivity during the substitution process. Recent advancements in catalytic methods have significantly improved the efficiency and yield of this synthesis pathway.
One of the most notable features of this compound is its ability to act as a scaffold for drug development. The thiazolidine ring system is known to exhibit various bioactivities, including anti-inflammatory, antiviral, and anticancer properties. Recent studies have explored the potential of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione as a lead compound for developing novel therapeutic agents targeting chronic diseases such as diabetes and neurodegenerative disorders.
In addition to its pharmacological applications, this compound has also found utility in materials science. The presence of multiple functional groups allows for its use in polymer synthesis and as a building block for advanced materials with tailored properties. For instance, researchers have investigated its role in creating biodegradable polymers for use in biomedical applications such as drug delivery systems and tissue engineering.
The latest research on 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione has focused on understanding its interaction with biological systems at the molecular level. Advanced computational techniques, such as molecular docking and dynamics simulations, have provided insights into its binding affinity with key protein targets. These studies have highlighted its potential as a modulator of enzymes involved in metabolic pathways, offering new avenues for therapeutic intervention.
Furthermore, the environmental impact of this compound has been a subject of recent investigations. Studies have demonstrated that it exhibits low toxicity towards non-target organisms and has a favorable biodegradation profile under aerobic conditions. These findings are particularly relevant for its application in agrochemicals and other environmentally sensitive industries.
In conclusion, 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, CAS number 929826-10-8, represents a promising compound with multifaceted applications across various scientific domains. Its unique chemical structure and versatile functional groups make it an attractive candidate for further research and development in both academic and industrial settings.
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